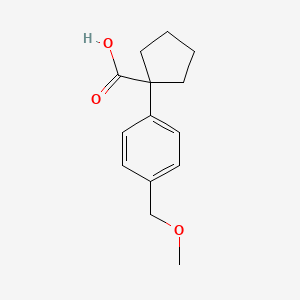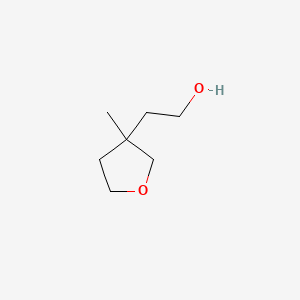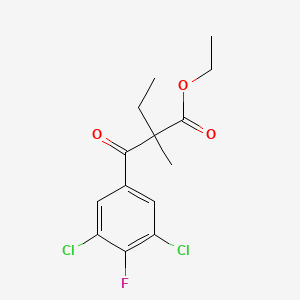
2-(Difluoromethoxy)-5-fluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethoxy)-5-fluorobenzenesulfonamide is a chemical compound that belongs to the class of organofluorine compounds. These compounds are known for their unique properties, which include significant modifications in biological behavior and physicochemical properties compared to their hydrogen-containing analogues . The presence of fluorine atoms in the compound enhances its stability, lipophilicity, and metabolic resistance, making it a valuable compound in various scientific and industrial applications.
Métodos De Preparación
The synthesis of 2-(Difluoromethoxy)-5-fluorobenzenesulfonamide involves several steps. One common method includes the reaction of 2,5-difluorobenzenesulfonyl chloride with difluoromethanol in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
2-(Difluoromethoxy)-5-fluorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Cross-Coupling Reactions: It can be involved in cross-coupling reactions facilitated by transition metals, leading to the formation of complex organic molecules
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(Difluoromethoxy)-5-fluorobenzenesulfonamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethoxy)-5-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, leading to significant biological effects. The compound can inhibit certain enzymes by forming stable complexes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
2-(Difluoromethoxy)-5-fluorobenzenesulfonamide can be compared with other similar compounds, such as:
Trifluoromethoxybenzenesulfonamide: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can lead to differences in reactivity and biological activity.
Difluoromethoxybenzenesulfonamide: Similar to the target compound but lacks the additional fluorine atom on the benzene ring, affecting its physicochemical properties.
Fluorobenzenesulfonamide: Lacks the difluoromethoxy group, resulting in different stability and reactivity profiles
The uniqueness of this compound lies in its specific combination of fluorine atoms, which confer distinct properties that are advantageous in various applications.
Propiedades
Fórmula molecular |
C7H6F3NO3S |
|---|---|
Peso molecular |
241.19 g/mol |
Nombre IUPAC |
2-(difluoromethoxy)-5-fluorobenzenesulfonamide |
InChI |
InChI=1S/C7H6F3NO3S/c8-4-1-2-5(14-7(9)10)6(3-4)15(11,12)13/h1-3,7H,(H2,11,12,13) |
Clave InChI |
LEFKYUFQPQMZDL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)S(=O)(=O)N)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![[2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanol](/img/structure/B15299419.png)

![[6-(Pentyloxy)pyridin-3-yl]boronic acid](/img/structure/B15299439.png)

